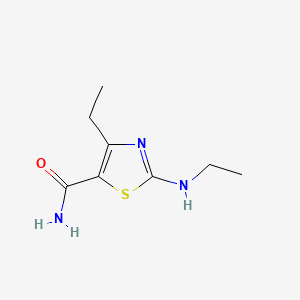

4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide

Description

4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide (ETC) is a thiazolecarboxamide derivative structurally related to the fungicide ethaboxam (N-[cyano(2-thienyl)methyl]-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide). ETC serves as a metabolite of ethaboxam, formed via N-deethylation in both mammalian (rat liver microsomes) and fungal (Cunninghamella elegans) systems . Its molecular formula is C₈H₁₂N₃OS (molecular weight: 206.27 g/mol), featuring a thiazole core substituted with ethyl and ethylamino groups at positions 4 and 2, respectively, and a carboxamide group at position 3.

ETC’s significance lies in its role in xenobiotic metabolism studies, where it helps assess the environmental and toxicological profiles of ethaboxam .

Properties

IUPAC Name |

4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-3-5-6(7(9)12)13-8(11-5)10-4-2/h3-4H2,1-2H3,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKRKPPLNQPNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)NCC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10797090 | |

| Record name | 4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10797090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600707-15-1 | |

| Record name | 4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10797090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with ethyl isocyanate under controlled conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Thiazolecarboxamide Derivatives

Structural and Functional Group Variations

The table below compares ETC with structurally analogous thiazolecarboxamides, emphasizing substituent differences and their implications:

Key Observations:

Substituent Impact on Bioactivity: Ethaboxam’s cyano(thienyl)methyl group is critical for fungicidal activity, as its removal (yielding ETC) abolishes efficacy . Pyrrolyl and chlorophenyl groups () introduce aromaticity and electron-withdrawing effects, which may modulate binding to biological targets .

Synthetic Methodologies :

- ETC is generated via N-deethylation of ethaboxam using cytochrome P450 enzymes .

- Similar compounds (e.g., ) are synthesized via coupling reactions between thiazole carboxylates and amines or aryl halides, often employing one-pot strategies for efficiency .

Physicochemical Properties: ETC’s carboxamide group increases polarity compared to ester derivatives (e.g., ), reducing logP (~2.5 vs. The 4-chlorophenyl substituent in significantly increases molecular weight (331.82 g/mol) and logP (4.7), suggesting enhanced bioavailability for lipophilic targets .

Biological Activity

4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, focusing on its antimicrobial, antifungal, and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the thiazole class of heterocyclic compounds, characterized by a five-membered ring containing sulfur and nitrogen. Its chemical structure can be represented as follows:

- Chemical Formula : C₉H₁₃N₃OS

- Molecular Weight : 197.29 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The compound's thiazole moiety plays a crucial role in its pharmacological effects, particularly in anticancer and antimicrobial activities.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains and fungi:

- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

- Fungal Activity : It also demonstrates antifungal properties, which could be beneficial in treating fungal infections.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Research findings suggest that it may inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested : Studies have reported its effects on breast cancer (MCF7), colon cancer (HT29), and leukemia (K562) cell lines.

- IC50 Values : The compound exhibited IC50 values ranging from 0.78 µM to 2.5 µM against different tumor cell lines, indicating significant potency.

Table 2: Anticancer Activity Overview

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 1.61 | Induction of apoptosis |

| HT29 | 1.98 | Cell cycle arrest |

| K562 | 0.78 | Inhibition of Hec1-Nek2 interaction |

Case Study 1: Antitumor Activity Against Breast Cancer

A study conducted on the MCF7 breast cancer cell line demonstrated that treatment with this compound resulted in significant apoptosis induction. The study utilized flow cytometry to assess cell viability and apoptosis rates.

Case Study 2: Antimicrobial Efficacy in Clinical Isolates

Another investigation focused on the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent inhibition, supporting its potential use as an alternative antibiotic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves cyclization and coupling reactions. For example:

- Step 1 : Cyclization of intermediates (e.g., thiazole ring formation) in solvents like acetonitrile under reflux, followed by iodine-mediated cyclization in DMF with triethylamine .

- Step 2 : Amide bond formation using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with ethylamine and carboxylic acid derivatives at room temperature .

- Key Variables : Solvent polarity (DMF enhances cyclization), temperature control (reflux for rapid reactions), and stoichiometric ratios of reagents (e.g., iodine as a catalyst) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve signals for ethylamino (~δ 1.2–1.5 ppm for CH3, δ 3.3–3.7 ppm for NHCH2) and thiazole ring protons (δ 7.0–8.5 ppm). Coupling patterns confirm substituent positions .

- HRMS : Validate molecular ion peaks ([M+H]+) with high mass accuracy (<5 ppm error) to confirm the molecular formula .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for structural validation (e.g., analogs in ) .

Q. What biological activities have been reported for structurally related thiazole-5-carboxamide derivatives?

- Methodological Answer :

- Antimicrobial Activity : Thiazole derivatives with electron-withdrawing groups (e.g., CF3) show enhanced activity against Gram-positive bacteria, likely due to membrane disruption .

- Enzyme Inhibition : Analogous compounds exhibit inhibitory effects on kinases and proteases, assessed via fluorescence-based assays and molecular docking .

- Anticancer Potential : Derivatives with trifluoromethyl groups demonstrate cytotoxicity in vitro, validated through MTT assays and apoptosis markers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace ethylamino with bulkier groups (e.g., isopropyl) to assess steric effects on receptor binding .

- Electron Effects : Introduce halogen (F, Cl) or methoxy groups at position 4 to modulate electron density and solubility .

- Assay Design : Use comparative IC50 measurements in enzyme inhibition assays and computational docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. How should researchers address contradictions in reported biological activity data for thiazole-carboxamide analogs?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., MIC for antimicrobial activity vs. time-kill curves) .

- Contextual Factors : Control for variables like solvent purity (DMF vs. DMSO) in solubility studies, which may affect bioavailability .

- Theoretical Alignment : Link discrepancies to mechanistic hypotheses (e.g., pH-dependent activity in ) and retest under standardized conditions .

Q. What strategies optimize the scalability and reproducibility of this compound synthesis?

- Methodological Answer :

- Solvent Selection : Replace acetonitrile with ethanol-water mixtures for greener synthesis and easier purification .

- Catalyst Screening : Test alternatives to iodine (e.g., CuI) to reduce byproduct formation during cyclization .

- Process Monitoring : Use in-situ FTIR or HPLC to track reaction progress and identify intermediates .

Q. How can theoretical frameworks guide the design of experiments for novel derivatives of this compound?

- Methodological Answer :

- Quantum Chemistry : Apply DFT calculations (e.g., Gaussian 09) to predict substituent effects on electronic properties and reactivity .

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical binding motifs for target enzymes (e.g., kinase ATP pockets) .

- Retrosynthetic Analysis : Leverage tools like Synthia™ to plan feasible synthetic routes for complex analogs .

Q. What in vitro and in vivo assay methodologies are recommended for evaluating the therapeutic potential of this compound?

- Methodological Answer :

- In Vitro :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Enzyme Inhibition : Fluorescence polarization assays for kinase activity (e.g., EGFR) .

- In Vivo :

- Pharmacokinetics : Administer via oral gavage in rodent models, with LC-MS/MS for bioavailability assessment .

- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in acute toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.